N-(4-Fluorophenyl)-N-{[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methyl}amine N-(4-Fluorophenyl)-N-{[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methyl}amine
Brand Name: Vulcanchem
CAS No.: 825602-21-9
VCID: VC0379465
InChI: InChI=1S/C22H20FN3O/c23-17-10-12-18(13-11-17)24-16-22-25-20-8-4-5-9-21(20)26(22)14-15-27-19-6-2-1-3-7-19/h1-13,24H,14-16H2
SMILES: C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CNC4=CC=C(C=C4)F
Molecular Formula: C22H20FN3O
Molecular Weight: 361.4g/mol

N-(4-Fluorophenyl)-N-{[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methyl}amine

CAS No.: 825602-21-9

Main Products

VCID: VC0379465

Molecular Formula: C22H20FN3O

Molecular Weight: 361.4g/mol

N-(4-Fluorophenyl)-N-{[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methyl}amine - 825602-21-9

CAS No. 825602-21-9
Product Name N-(4-Fluorophenyl)-N-{[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methyl}amine
Molecular Formula C22H20FN3O
Molecular Weight 361.4g/mol
IUPAC Name 4-fluoro-N-[[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl]aniline
Standard InChI InChI=1S/C22H20FN3O/c23-17-10-12-18(13-11-17)24-16-22-25-20-8-4-5-9-21(20)26(22)14-15-27-19-6-2-1-3-7-19/h1-13,24H,14-16H2
Standard InChIKey GKOPEFJMFKPPPZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CNC4=CC=C(C=C4)F
Canonical SMILES C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CNC4=CC=C(C=C4)F
PubChem Compound 4888993
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator